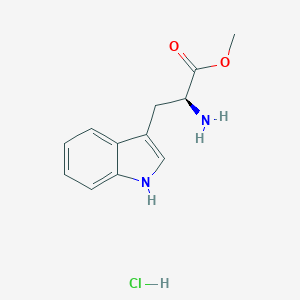

L-Tryptophan methyl ester hydrochloride

Übersicht

Beschreibung

L-Tryptophan methyl ester hydrochloride: is a derivative of the essential amino acid tryptophan. It is commonly used in peptide synthesis and serves as a precursor for various biochemical compounds. The compound has the molecular formula C12H14N2O2·HCl and a molecular weight of 254.71 g/mol .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions:

Acylation Reactions: L-Tryptophan methyl ester hydrochloride can undergo acylation reactions to form oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan.

Reduction Reactions: It can be reduced to secondary amines using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Acylation: 3,1-Benzoxazinones are commonly used as acylating agents.

Reduction: Sodium borohydride is a typical reducing agent used in these reactions.

Major Products:

Oxamoyl Derivatives: Formed from acylation reactions.

Secondary Amines: Resulting from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

L-Tryptophan methyl ester hydrochloride is widely utilized in the synthesis of peptides due to its reactivity and stability. It serves as a precursor for constructing peptide bonds, facilitating the formation of complex polypeptide structures. This application is particularly significant in the development of therapeutic peptides that can target specific biological pathways.

Synthesis of Novel Compounds

Research has demonstrated that this compound can react with various reagents to form novel heterocyclic compounds with potential biological activities. For instance, it has been used to synthesize cyanoamides and other derivatives that exhibit photo-active properties, which are valuable in biochemistry and materials science .

Enzyme Studies

In enzymology, this compound serves as a substrate for studying enzyme kinetics. Its ability to undergo acylation reactions allows researchers to investigate enzyme-substrate interactions and understand the mechanisms underlying enzymatic activity.

Immune Response Modulation

In vitro studies have indicated that this compound can upregulate the expression of interleukin-2 (IL-2) and interferon-gamma, suggesting its role in modulating immune responses. This property opens avenues for research into its potential therapeutic applications in immunology .

Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, including tadalafil (Cialis), a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction. The compound’s ability to participate in acylation reactions makes it an essential building block in drug design .

Quality Control in Pharmaceuticals

Due to its well-defined chemical properties, this compound is employed as a reference material in pharmaceutical quality control testing. Its consistent performance ensures that drug formulations meet regulatory standards.

Wirkmechanismus

Molecular Targets and Pathways: L-Tryptophan methyl ester hydrochloride exerts its effects primarily through its role as a precursor in biochemical pathways. It is involved in the synthesis of serotonin, a neurotransmitter that regulates mood, sleep, and appetite . The compound’s methyl ester group enhances its reactivity, facilitating its conversion into various bioactive molecules .

Vergleich Mit ähnlichen Verbindungen

L-Tryptophan Ethyl Ester Hydrochloride: Similar in structure but with an ethyl ester group instead of a methyl ester.

L-Phenylalanine Methyl Ester Hydrochloride: Another amino acid derivative used in peptide synthesis.

Uniqueness: L-Tryptophan methyl ester hydrochloride is unique due to its specific reactivity and role in synthesizing bioactive compounds like tadalafil. Its methyl ester group provides distinct chemical properties that differentiate it from other similar compounds .

Biologische Aktivität

L-Tryptophan methyl ester hydrochloride (LTME-HCl) is a derivative of the essential amino acid L-tryptophan, known for its role as a precursor to neurotransmitters such as serotonin and melatonin. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in neuropharmacology, immunology, and metabolic studies.

This compound is synthesized through the methylation of L-tryptophan, resulting in a compound with distinct properties that influence its biological activity. The synthesis process typically involves the reaction of L-tryptophan with methanol in the presence of hydrochloric acid, yielding LTME-HCl in high purity and yield .

Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C11H12ClN2O2 |

| Melting Point | 217–219 °C |

| Solubility | Soluble in water and ethanol |

Neuropharmacological Effects

LTME-HCl has been studied for its effects on neurotransmitter synthesis and function. As a methyl ester derivative of tryptophan, it is believed to enhance serotonin production, which can influence mood, sleep, and appetite regulation. Research indicates that LTME-HCl can cross the blood-brain barrier, making it a candidate for further studies in treating mood disorders and insomnia .

Case Study: Serotonin Synthesis Enhancement

A study demonstrated that administration of LTME-HCl resulted in increased levels of serotonin in rat models. The findings suggested a potential mechanism through which LTME-HCl could alleviate symptoms associated with depression and anxiety disorders .

Immunomodulatory Effects

Recent investigations have highlighted the immunomodulatory properties of LTME-HCl. It has been shown to affect cytokine production and T-cell activation, suggesting a role in enhancing immune responses. This activity may be particularly relevant in the context of viral infections and autoimmune diseases.

Research Findings: Immune Response Modulation

In vitro studies revealed that LTME-HCl can upregulate the expression of interleukin-2 (IL-2) and interferon-gamma (IFN-γ) in lymphocytes, indicating its potential as an immunotherapeutic agent .

Antiviral Activity

LTME-HCl has also been evaluated for its antiviral properties. Preliminary studies suggest that it may inhibit the entry of certain viruses by interfering with their binding processes to host cells.

Table: Antiviral Efficacy Against Various Viruses

| Virus Type | EC50 (nM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| HIV-1 | 6 | >100 | 16.67 |

| EV-A71 | 40 | >100 | 2.5 |

These results indicate that LTME-HCl possesses significant antiviral activity with a favorable safety profile, making it a candidate for further development as an antiviral agent .

Eigenschaften

IUPAC Name |

methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFNGGQRDXFYMM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226219 | |

| Record name | Methyl tryptophanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7524-52-9 | |

| Record name | L-Tryptophan, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7524-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tryptophanate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007524529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tryptophanate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-tryptophanate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRYPTOPHANATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU62O6861L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of chemical reactions is L-Tryptophan methyl ester hydrochloride commonly used for?

A1: this compound serves as a versatile building block in various organic reactions, particularly in the synthesis of complex heterocyclic compounds. It's commonly employed as a starting material in the Pictet-Spengler reaction [, , , ], a key step in constructing tetrahydro-β-carbolines, which are important structural motifs found in numerous natural products and pharmaceuticals. Additionally, researchers utilize it in palladium-catalyzed N1-selective allylation reactions with allylic alcohols [], offering a route to diversely functionalized indoles, another significant class of bioactive compounds. Furthermore, its susceptibility to cyclopalladation allows for regioselective functionalization, as demonstrated by the 2-iodination of the indole ring [].

Q2: What are the structural characteristics of this compound?

A2: While specific spectroscopic data isn't provided in the abstracts, the molecular formula of this compound is implied to be C12H15ClN2O2, as it's a hydrochloride salt of L-Tryptophan methyl ester (C12H14N2O2). The compound retains the chiral center of L-tryptophan, confirming its use in enantioselective synthesis [, , ].

Q3: What are some examples of compounds synthesized using this compound as a starting material?

A3: Researchers have successfully synthesized a variety of compounds using this compound. One notable example is the total synthesis of isoroquefortine C [], a complex natural product. Other synthesized compounds include α-Benzyl amino-β-(3-Indole)-Propionic Acid Methyl Ester [], a potential anti-tumor indolyl diketopiperazine intermediate, and 12-Phenyl-substituted-tetrahydro-β-carbolinediketopiperazine [].

Q4: How does this compound behave in photochemical reactions?

A4: this compound acts as an efficient quencher of triplet excited states of certain quinones, like pyrano- and furano-1,4-naphthoquinone derivatives []. This quenching proceeds through a proton-coupled electron transfer (PCET) mechanism, resulting in the formation of radical pairs. This behavior is relevant in understanding potential photochemical reactions involving this compound and its derivatives.

Q5: What is a crucial aspect of the Pictet-Spengler reaction with this compound highlighted in the research?

A5: The research emphasizes the significance of diastereoselectivity in the Pictet-Spengler reaction employing this compound [, ]. Notably, when conducted in non-acidic, aprotic media, the reaction demonstrates a preference for the formation of cis-1,3-disubstituted 1,2,3,4-tetrahydro-β-carbolines. This control over stereochemistry is paramount in synthesizing biologically active compounds where specific isomers often exhibit distinct activities.

Q6: What strategies have been explored to enhance the synthesis of compounds using this compound?

A6: To improve the synthesis process, researchers have utilized crystallization-induced asymmetric transformation (CIAT) [, ]. This technique allows for the isolation of enantiomerically pure compounds, crucial for pharmaceutical applications where chirality plays a significant role in drug efficacy and safety.

Q7: How does this compound contribute to research on antimicrobial agents?

A7: this compound acts as a precursor for synthesizing tetrahydro-β-carboline diketopiperazines, a class of compounds with potential antimicrobial properties []. The ability to create diverse analogs through modifications on the starting this compound scaffold allows for exploring structure-activity relationships and optimizing antimicrobial potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.